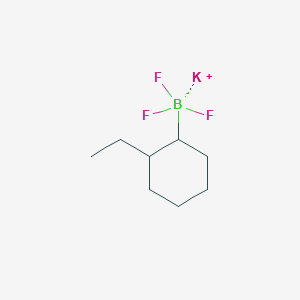
Potassium (2-ethylcyclohexyl)trifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium (2-ethylcyclohexyl)trifluoroborate is an organoboron compound that contains a trifluoroborate anion. This compound is part of a broader class of organotrifluoroborates, which are known for their stability and versatility in various chemical reactions. This compound is particularly valued for its role in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely used in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium (2-ethylcyclohexyl)trifluoroborate typically involves the reaction of 2-ethylcyclohexylboronic acid with potassium bifluoride (KHF2). The reaction proceeds as follows:
Preparation of 2-ethylcyclohexylboronic acid: This can be achieved through hydroboration of 2-ethylcyclohexene with diborane (B2H6) followed by oxidation with hydrogen peroxide (H2O2).
Formation of this compound: The 2-ethylcyclohexylboronic acid is then reacted with potassium bifluoride in an aqueous medium to form the desired trifluoroborate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Hydroboration: Using large reactors for the hydroboration step to produce 2-ethylcyclohexylboronic acid.
Batch Processing: The subsequent reaction with potassium bifluoride is carried out in batch reactors to ensure controlled conditions and high yield.
Chemical Reactions Analysis
Types of Reactions
Potassium (2-ethylcyclohexyl)trifluoroborate undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Suzuki-Miyaura Coupling: This reaction involves palladium catalysts and bases such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH) in solvents like toluene or ethanol.
Major Products
The major products formed from these reactions include substituted cyclohexyl derivatives and various biaryl compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
Potassium (2-ethylcyclohexyl)trifluoroborate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: It is employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: The compound is used in the development of new drugs and therapeutic agents.
Industry: It finds applications in the production of fine chemicals, polymers, and materials science.
Mechanism of Action
The mechanism of action of potassium (2-ethylcyclohexyl)trifluoroborate in cross-coupling reactions involves several key steps:
Transmetalation: The trifluoroborate anion transfers its organic group to a palladium catalyst.
Oxidative Addition: The palladium catalyst forms a bond with the organic halide.
Reductive Elimination: The final product is formed, and the palladium catalyst is regenerated.
Comparison with Similar Compounds
Similar Compounds
- Potassium phenyltrifluoroborate
- Potassium methyltrifluoroborate
- Potassium vinyltrifluoroborate
Uniqueness
Potassium (2-ethylcyclohexyl)trifluoroborate is unique due to its specific structure, which imparts distinct reactivity and stability compared to other trifluoroborates. Its ethylcyclohexyl group provides steric hindrance, making it suitable for selective reactions where other trifluoroborates might not be as effective.
Properties
Molecular Formula |
C8H15BF3K |
|---|---|
Molecular Weight |
218.11 g/mol |
IUPAC Name |
potassium;(2-ethylcyclohexyl)-trifluoroboranuide |
InChI |
InChI=1S/C8H15BF3.K/c1-2-7-5-3-4-6-8(7)9(10,11)12;/h7-8H,2-6H2,1H3;/q-1;+1 |
InChI Key |
JQGOHYOSTKGOOG-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1CCCCC1CC)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















